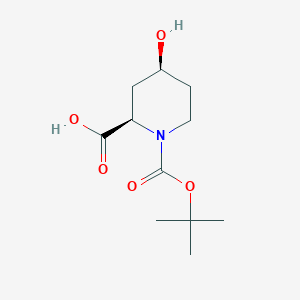

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related compounds involves intricate methods designed to install specific functional groups while maintaining the desired stereochemistry. For instance, an improved synthesis method for a structurally similar compound utilized a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess through recrystallization steps (Liu et al., 2008). Another example includes the synthesis of perfluoro-tert-butyl hydroxyproline derivatives via a Mitsunobu reaction, emphasizing the strategic introduction of functional groups to enhance the molecule's utility in medicinal chemistry and NMR applications (Tressler & Zondlo, 2014).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been extensively studied, revealing insights into their conformational dynamics and intermolecular interactions. For instance, X-ray analysis of a derivative showed the Z-configuration of the cyclopropane ring and highlighted the role of hydrogen bonding in determining the molecule's conformation in the crystal state (Cetina et al., 2003).

Chemical Reactions and Properties

Chemical transformations of this compound and its analogs often leverage the reactive functional groups present, such as the tert-butoxycarbonyl group and hydroxypiperidine moiety. These functionalities are pivotal in facilitating various chemical reactions, including ring expansions, Grignard additions, and oxidation-reduction processes, to synthesize new chiral bicyclic 3-hydroxypiperidines with high diastereoselectivity (Wilken et al., 1997).

Applications De Recherche Scientifique

Biologically Active Compounds Synthesis

Natural carboxylic acids, derived from plants, exhibit significant biological activities such as antioxidant, antimicrobial, and cytotoxic activities. The structure-related activity of selected carboxylic acids suggests that the presence of hydroxyl groups and the carboxyl group contribute to their bioactivity. This implies that compounds like "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" could be explored for their potential in synthesizing biologically active molecules with specific functionalities (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition Insights

Carboxylic acids are known for their flexibility and usage as precursors for various industrial chemicals. Their role as microbial inhibitors is critical, especially in fermentative production processes involving engineered microbes. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH could help in engineering robust strains for industrial applications (Jarboe et al., 2013).

Drug Synthesis from Biomass-Derived Levulinic Acid

Levulinic acid, a key biomass-derived chemical, serves as a versatile building block in drug synthesis due to its carbonyl and carboxyl functional groups. Its application in synthesizing a variety of value-added chemicals and its potential in medicine highlight the importance of carboxylic acid derivatives in reducing drug synthesis costs and simplifying synthesis steps. This area offers a promising avenue for utilizing "(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid" in novel drug synthesis pathways (Zhang et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.